molecular formula C15H21NO B13863230 2-Benzyl-1-oxa-8-azaspiro[4.5]decane

2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Katalognummer: B13863230
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: ZDMLVEZGLHXLIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-1-oxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dioxane and reagents such as benzaldehyde, triethylamine, and sodium triacetoxyborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Benzyl-1-oxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Similar in structure but with a ketone group.

    1-Oxa-8-azaspiro[4.5]decan-3-ol: Contains a hydroxyl group instead of a benzyl group.

    tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Features a carboxylate group.

Uniqueness

2-Benzyl-1-oxa-8-azaspiro[4.5]decane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of biologically active compounds and materials with specialized functions.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

2-benzyl-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2

InChI-Schlüssel

ZDMLVEZGLHXLIU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNCC2)OC1CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.